molecular formula C11H10Cl2N2O3S B345920 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- CAS No. 1015846-37-3

1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-

Cat. No.: B345920
CAS No.: 1015846-37-3
M. Wt: 321.2g/mol
InChI Key: BVNFZLXKDSACRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dichloro-4-ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or sulfhydryl derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,5-Dichlorobenzenesulfonyl)-1H-pyrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Ethoxybenzenesulfonyl)-1H-pyrazole: Lacks the dichloro substitution, which may influence its chemical properties and applications.

    1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-1H-pyrazole:

The uniqueness of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1015846-37-3

Molecular Formula

C11H10Cl2N2O3S

Molecular Weight

321.2g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C11H10Cl2N2O3S/c1-2-18-10-6-9(13)11(7-8(10)12)19(16,17)15-5-3-4-14-15/h3-7H,2H2,1H3

InChI Key

BVNFZLXKDSACRZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl

Origin of Product

United States

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